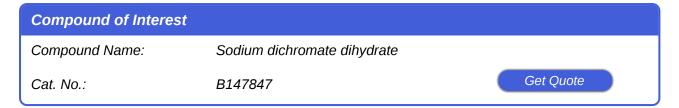


Spectroscopic Properties of Sodium Dichromate Dihydrate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **sodium dichromate dihydrate** (Na₂Cr₂O₇·2H₂O), a widely used oxidizing agent and industrial chemical. The following sections detail its characteristics as determined by Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, providing valuable data and experimental insights for professionals in research and development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of sodium dichromate in aqueous solution is dominated by the charge-transfer transitions within the dichromate anion ($Cr_2O_7^{2-}$). The spectrum is highly dependent on the pH of the solution due to the equilibrium between the orange dichromate ion and the yellow chromate ion (CrO_4^{2-}). In acidic solutions, the equilibrium shifts towards the dichromate ion, which exhibits two main absorption maxima in the UV and visible regions.

Data Presentation



Spectroscopic Parameter	Value	Conditions
λmax 1	~350 nm	Acidic aqueous solution (0.001 M HClO ₄)
Molar Absorptivity (ε) at 350 nm	1788 L mol ⁻¹ cm ⁻¹	0.001 M HClO ₄ at 25°C
λmax 2	~450 nm	Acidic aqueous solution
Molar Absorptivity (ε) at 257 nm	3156 L mol ⁻¹ cm ⁻¹	0.001 M HClO ₄ at 25°C
Molar Absorptivity (ε) at 235 nm	2688 L mol ⁻¹ cm ⁻¹	0.001 M HClO₄ at 25°C

Note: The molar absorptivity values are for the dichromate ion $(Cr_2O_7{}^{2-})$ and are adapted from NIST publications for potassium dichromate in acidic solution, which are expected to be very similar for sodium dichromate.

Experimental Protocol: Quantitative Analysis by UV-Vis Spectroscopy

This protocol outlines the determination of the concentration of a **sodium dichromate dihydrate** solution.

- 1. Materials and Equipment:
- Sodium dichromate dihydrate (analytical grade)
- Perchloric acid (HClO₄), 0.1 M solution
- Deionized water
- Volumetric flasks (100 mL and 10 mL)
- Pipettes
- UV-Vis spectrophotometer



- · Quartz cuvettes (1 cm path length)
- 2. Preparation of a Standard Stock Solution (e.g., 0.001 M):
- Accurately weigh approximately 0.298 g of sodium dichromate dihydrate (molar mass ≈ 298.00 g/mol).
- Dissolve the solid in a 100 mL volumetric flask with deionized water.
- Add 10 mL of 0.1 M perchloric acid to ensure an acidic environment.
- Dilute to the mark with deionized water and mix thoroughly. This creates a stock solution of approximately 0.01 M.
- Perform a 1:10 dilution by transferring 10 mL of the stock solution to a 100 mL volumetric flask and diluting to the mark with 0.001 M perchloric acid (prepared by diluting the 0.1 M stock).
- 3. Preparation of Calibration Standards:
- Prepare a series of calibration standards by serial dilution of the 0.001 M stock solution with 0.001 M perchloric acid.
- 4. Spectral Acquisition:
- Set the spectrophotometer to scan a wavelength range of 200-600 nm.
- Use a quartz cuvette filled with 0.001 M perchloric acid as the blank.
- Record the absorbance spectra of the calibration standards and the unknown sample.
- 5. Data Analysis:
- Identify the wavelength of maximum absorbance (λmax) around 350 nm.
- Construct a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.



 Determine the concentration of the unknown sample using its absorbance and the calibration curve.

Infrared (IR) Spectroscopy

The infrared spectrum of solid **sodium dichromate dihydrate** is characterized by strong absorptions corresponding to the vibrational modes of the dichromate anion and the water of hydration.

Data Presentation

Wavenumber (cm ⁻¹)	Tentative Assignment
~3400 (broad)	O-H stretching vibrations of water of hydration
~1620	H-O-H bending vibration of water of hydration
~950-900	Asymmetric stretching of terminal Cr=O bonds
~890	Symmetric stretching of terminal Cr=O bonds
~770	Asymmetric stretching of the Cr-O-Cr bridge
~560	Symmetric stretching of the Cr-O-Cr bridge

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, ATR).

Experimental Protocol: FTIR Spectroscopy

Method 1: Attenuated Total Reflectance (ATR)-FTIR

- 1. Materials and Equipment:
- Sodium dichromate dihydrate powder
- FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)
- Spatula
- 2. Sample Preparation and Spectral Acquisition:



- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- · Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the sodium dichromate dihydrate powder onto the ATR crystal, ensuring good contact.
- Use the pressure clamp to press the sample firmly against the crystal.
- · Acquire the sample spectrum.

Method 2: Potassium Bromide (KBr) Pellet

- 1. Materials and Equipment:
- Sodium dichromate dihydrate
- Dry, spectroscopic grade potassium bromide (KBr)
- · Agate mortar and pestle
- Pellet press
- FTIR spectrometer
- 2. Sample Preparation and Spectral Acquisition:
- Grind a small amount (1-2 mg) of **sodium dichromate dihydrate** with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer the powder to the pellet press die.
- Apply pressure to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.
- Acquire the sample spectrum.



Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of **sodium dichromate dihydrate** is also characterized by the vibrational modes of the dichromate anion.

Data Presentation

Raman Shift (cm ⁻¹)	Tentative Assignment
~905	Symmetric stretching of terminal Cr=O bonds (very strong)
~880	Asymmetric stretching of terminal Cr=O bonds
~760	Asymmetric stretching of the Cr-O-Cr bridge
~550	Symmetric stretching of the Cr-O-Cr bridge
~360, ~330, ~210	Bending and deformation modes of the dichromate anion

Experimental Protocol: Raman Spectroscopy of a Crystalline Powder

- 1. Materials and Equipment:
- Sodium dichromate dihydrate powder
- Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
- Microscope slide or other suitable sample holder
- 2. Sample Preparation and Spectral Acquisition:
- Place a small amount of the **sodium dichromate dihydrate** powder on a microscope slide.
- Position the sample under the microscope objective of the Raman spectrometer.
- Focus the laser onto the sample.



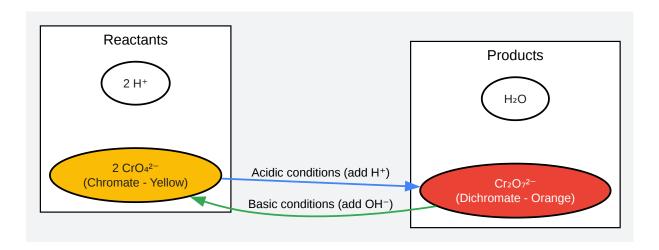
- Set the acquisition parameters (e.g., laser power, exposure time, number of accumulations) to obtain a spectrum with a good signal-to-noise ratio.
- · Acquire the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra for **sodium dichromate dihydrate** is generally not feasible. The chromium(VI) center is paramagnetic, which leads to very rapid nuclear relaxation and extreme broadening of NMR signals, making them difficult or impossible to detect with standard high-resolution NMR techniques.

While solid-state 23Na NMR is a viable technique for studying sodium environments in many inorganic compounds, the paramagnetic nature of the dichromate anion would likely render the 23Na signal in **sodium dichromate dihydrate** too broad to be informative. There are no readily available reports of successful high-resolution 13C or 23Na NMR studies of this compound in the scientific literature.

Mandatory Visualizations Chromate-Dichromate Equilibrium

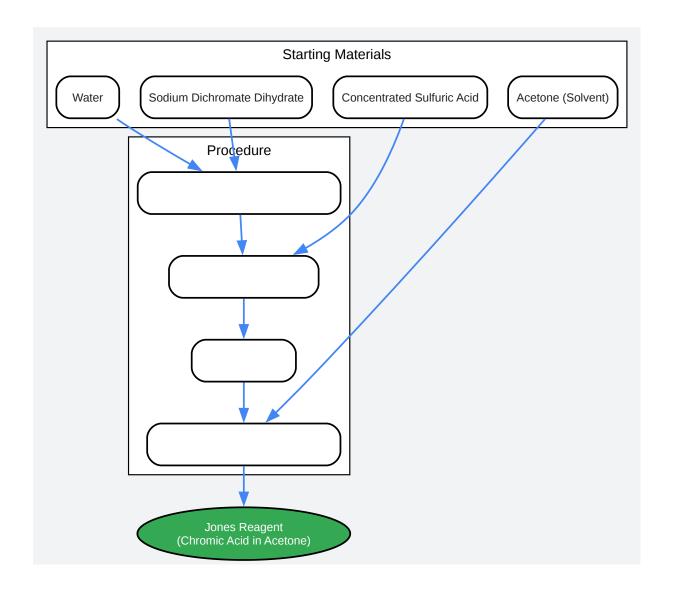


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Caption: The pH-dependent equilibrium between chromate and dichromate ions.



Experimental Workflow: Synthesis of Jones Reagent



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Caption: Workflow for the preparation of Jones reagent from **sodium dichromate dihydrate**.

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